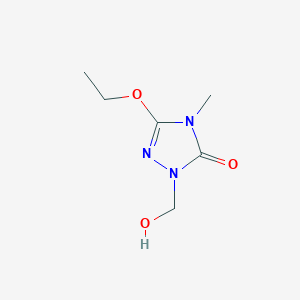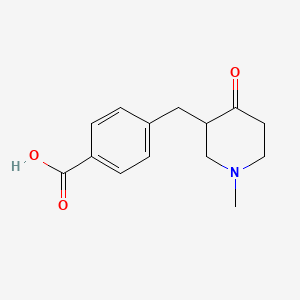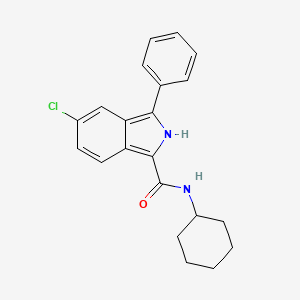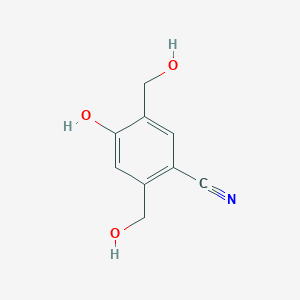
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C9H9NO3 It features a benzene ring substituted with a hydroxyl group, two hydroxymethyl groups, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)]. Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Products include 4-hydroxy-2,5-bis(formyl)benzonitrile or 4-hydroxy-2,5-bis(carboxy)benzonitrile.
Reduction: Products include 4-hydroxy-2,5-bis(hydroxymethyl)benzylamine.
Substitution: Products include 4-alkoxy-2,5-bis(hydroxymethyl)benzonitrile or 4-acetoxy-2,5-bis(hydroxymethyl)benzonitrile.
Aplicaciones Científicas De Investigación
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparación Con Compuestos Similares
4-Hydroxy-2,5-bis(hydroxymethyl)benzonitrile can be compared with similar compounds such as:
4-Hydroxybenzonitrile: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
2,5-Dihydroxybenzonitrile: Lacks the hydroxymethyl groups, affecting its reactivity and applications.
4-Cyanobenzyl alcohol: Similar structure but lacks the additional hydroxymethyl group, limiting its functionality.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
4-hydroxy-2,5-bis(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C9H9NO3/c10-3-6-1-8(5-12)9(13)2-7(6)4-11/h1-2,11-13H,4-5H2 |
Clave InChI |
PLQIYJPAUVNINJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C#N)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)



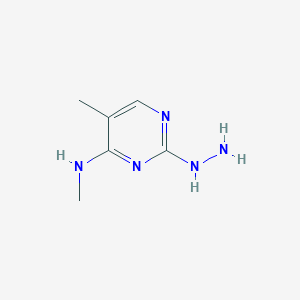


![10-(3,4-Dichlorophenyl)benzo[h]quinoline](/img/structure/B13100353.png)
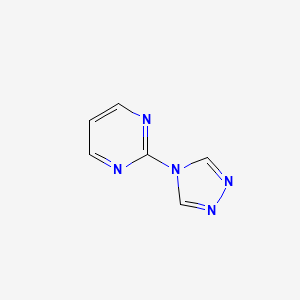
![2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N,N-dipropylacetamide](/img/structure/B13100362.png)
